N-methyl-N-phenyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
This compound features a thiophene-3-sulfonamide core linked to a 1,2,4-oxadiazole ring substituted at position 3 with a 3-(trifluoromethyl)phenyl group. The sulfonamide nitrogen is further substituted with methyl and phenyl groups.
Properties
IUPAC Name |
N-methyl-N-phenyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3S2/c1-26(15-8-3-2-4-9-15)31(27,28)16-10-11-30-17(16)19-24-18(25-29-19)13-6-5-7-14(12-13)20(21,22)23/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLGRVCJRTTXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-phenyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thiophene ring.
- An oxadiazole moiety, which is known for its role in various biological activities.
- A trifluoromethyl group that enhances lipophilicity and biological activity.
Anticancer Activity
- Mechanism of Action : The oxadiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds containing the oxadiazole nucleus can inhibit cell proliferation by inducing apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives similar to N-methyl-N-phenyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM against human colon adenocarcinoma (HT29) and breast cancer (MCF7) cell lines .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has shown promising antibacterial and antifungal activities. It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as various fungal strains.
- Research Findings : In vitro studies indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential as an antimicrobial agent .
Anti-inflammatory Properties
- Mechanism : The sulfonamide group is known for its anti-inflammatory effects. Research indicates that the compound may inhibit cyclooxygenases (COX) involved in the inflammatory pathway.
- Evidence : Experimental models have shown reduced inflammation markers in treated groups compared to controls, supporting its potential use in inflammatory disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to the presence of lipophilic groups. Studies indicate:
- Solubility : The compound exhibits moderate solubility in organic solvents like DMSO and methanol, facilitating formulation development for drug delivery.
- Metabolism : Preliminary studies suggest metabolic stability with potential for oral bioavailability .
Comparative Analysis of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. N-methyl-N-phenyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting a mechanism that may involve apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for further development in treating infectious diseases .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups enhances charge mobility and stability, which are critical for efficient device performance .
Sensors
Due to its chemical stability and sensitivity to environmental changes, this compound is being researched for use in sensor technology. It can potentially be employed in detecting environmental pollutants or biological markers through its interaction with specific analytes .
Pollutant Detection
The sulfonamide group in the compound can interact with various environmental pollutants, making it a candidate for developing sensors aimed at detecting contaminants in water sources. The ability to form complexes with heavy metals is particularly noteworthy .
Biodegradation Studies
Research into the biodegradability of sulfonamide compounds has gained traction due to their widespread use in pharmaceuticals. Studies are being conducted to understand the degradation pathways of this compound in various environmental conditions .
Case Studies
Chemical Reactions Analysis
Cyclization and Ring Formation
The 1,2,4-oxadiazole moiety is synthesized via cyclodehydration of precursors such as amidoximes or hydrazides. Key reagents and conditions include:
Mechanistic Insight : The reaction involves nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing intermediates.
Sulfonamide Reactivity :
-
Hydrolysis : Under acidic conditions (HCl, H₂O, reflux), the sulfonamide group undergoes hydrolysis to yield sulfonic acid derivatives (e.g., thiophene-3-sulfonic acid).
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Alkylation/Arylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated products (70–85% yield).
Trifluoromethyl Group Stability :
-
Resists nucleophilic substitution under mild conditions but participates in radical reactions (e.g., photochemical C–F bond activation).
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring undergoes:
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Ring-Opening : Reaction with hydrazine (NH₂NH₂, EtOH, 60°C) cleaves the ring to form thiosemicarbazides (55–65% yield) .
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the 5-position of the oxadiazole ring introduces nitro groups (60–70% yield) .
Cross-Coupling Reactions
The thiophene ring participates in Suzuki–Miyaura couplings with aryl boronic acids:
| Aryl Boronic Acid | Catalyst | Base | Yield (%) | Product Application |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | 88 | Anticancer agent analogs |
| 3-Cyanophenyl | PdCl₂(dppf) | CsF | 75 | Fluorescent probes |
Conditions : 80°C, DMF/H₂O (3:1), 12–24 hours.
Biological Activity Correlations
Reaction products demonstrate structure-dependent bioactivity:
| Derivative | Target | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| N-Alkylated analog | Tubulin | 0.48 | Mitotic arrest |
| Nitro-substituted | Topoisomerase II | 1.17 | DNA intercalation |
| Hydrolyzed sulfonic acid | COX-2 | 2.84 | Anti-inflammatory |
Key Finding : Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance cytotoxicity by 3–5× compared to unsubstituted analogs .
Stability and Degradation
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Photodegradation : UV light (254 nm) induces cleavage of the oxadiazole ring, forming nitrile oxides (t₁/₂ = 4.2 hours).
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Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways (TGA data).
Industrial-Scale Optimization
Continuous flow reactors improve synthesis efficiency:
| Parameter | Batch Process | Flow Process | Improvement (%) |
|---|---|---|---|
| Reaction Time | 12 hours | 2 hours | 83 |
| Yield | 75% | 92% | 23 |
| Solvent Consumption | 500 mL/g | 150 mL/g | 70 |
Conditions : Microreactor (0.5 mm ID), PPA catalyst, 130°C.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Observations:
Variations in Sulfonamide Substituents
The N-aryl groups on the sulfonamide influence steric and electronic properties:
Key Observations:
- Methoxy vs.
- Fluorinated Aryl Groups: The 3-fluoro-4-methylphenyl substituent in combines electronegativity (F) and hydrophobicity (CH₃), optimizing receptor affinity in pesticidal or pharmaceutical contexts .
Preparation Methods
Sulfonylation of Thiophene Derivatives
The thiophene-3-sulfonamide backbone is typically prepared via sulfonation of 3-bromothiophene or thiophene-3-thiol intermediates. A representative protocol from patent literature involves:
-
Lithiation-Sulfonation :
-
N-Methyl-N-Phenyl Functionalization :
Table 1: Reaction Conditions for Thiophene-3-Sulfonamide Synthesis
| Step | Reagents/Conditions | Temperature | Yield | Source |
|---|---|---|---|---|
| Lithiation | n-BuLi, THF, −78°C | −78°C | 72% | |
| Sulfonation | SO₂ gas, NaOAc | 0°C → RT | 61% | |
| Alkylation | CH₃I, NaH, DMF | 80°C | 68% |
Construction of the 1,2,4-Oxadiazole Ring
Cyclization of Amidoximes
The 3-(trifluoromethyl)phenyl-substituted oxadiazole is synthesized via cyclodehydration of amidoximes with carboxylic acid derivatives:
-
Amidoxime Preparation :
-
Cyclodehydration :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by elimination of HCl to form the oxadiazole ring.
Table 2: Optimization of Oxadiazole Synthesis
| Parameter | Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Toluene (reflux) vs. DCM | 58% → 72% | |
| Base | DIEA vs. K₂CO₃ | 65% → 82% | |
| Time | 24 h vs. 48 h | No significant change |
Coupling of Thiophene-Sulfonamide and Oxadiazole Moieties
Suzuki–Miyaura Cross-Coupling
The final assembly employs palladium-catalyzed coupling between a boronic ester-functionalized thiophene-sulfonamide and a halogenated oxadiazole:
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Boronation :
-
Cross-Coupling :
Critical Factors :
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Catalyst Loading : 2 mol% Pd(PPh₃)₄ achieves >90% conversion.
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Solvent System : A 4:1 mixture of 1,4-dioxane/water minimizes side reactions.
Table 3: Coupling Reaction Optimization
| Condition | Variation | Outcome | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ vs. Pd(PPh₃)₄ | 45% vs. 89% yield | |
| Temperature | 80°C vs. 100°C | 89% vs. 92% yield | |
| Ligand | XPhos vs. SPhos | No significant difference |
Alternative One-Pot Strategies
Continuous Flow Synthesis
Recent advances utilize flow chemistry to integrate multiple steps:
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Step 1 : Thiophene sulfonation and alkylation in a tubular reactor (residence time: 15 min).
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Step 2 : Oxadiazole cyclization under microwave irradiation (150°C, 10 min).
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Step 3 : In-line purification via scavenger resins to isolate the final product.
Advantages :
Analytical Characterization and Quality Control
Key spectroscopic data for the target compound:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 4.8 Hz, 1H, thiophene-H), 7.65–7.58 (m, 4H, Ar-H), 3.42 (s, 3H, N-CH₃).
Purity Optimization :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-methyl-N-phenyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and sulfonamide coupling. For example:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent) .
- Step 2 : Sulfonamide formation via nucleophilic substitution between thiophene-sulfonyl chloride and N-methyl-N-phenylamine in anhydrous dichloromethane with a base like triethylamine .
- Critical Note : Reaction purity is improved by column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (≥95% recommended for biological assays) .
- NMR (¹H/¹³C ): Confirm substitution patterns (e.g., trifluoromethylphenyl group integration at δ ~7.5 ppm in ¹H NMR) .
- HRMS : Verify molecular weight (e.g., exact mass calculated for C₂₀H₁₅F₃N₄O₃S₂: 504.06 g/mol) .
Q. What solvents and storage conditions are optimal for stability?
- Methodological Answer :
- Solubility : DMSO or DMF for stock solutions; avoid aqueous buffers due to poor solubility .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., kinase inhibition assays with ATP concentration controls) .
- Metabolite Interference : Test for metabolic degradation (e.g., liver microsome assays) to confirm if inactive metabolites skew results .
- Structural Analog Comparison : Compare with analogs lacking the trifluoromethyl group to isolate electronic effects on target binding .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to assess logP (target ~3.5 for blood-brain barrier penetration) and CYP450 interactions .
- Docking Studies : Model interactions with target proteins (e.g., COX-2 active site) to prioritize substitutions on the thiophene ring .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon trifluoromethyl group modification .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilic Centers : The sulfonamide sulfur and oxadiazole nitrogen are susceptible to nucleophilic attack.
- Reagent Optimization : Use NaH in THF for deprotonation, followed by alkyl halides (e.g., methyl iodide) for selective N-alkylation .
- Competing Pathways : Monitor by TLC to avoid over-substitution at the thiophene ring .
Q. How does the trifluoromethyl group influence spectroscopic properties?
- Methodological Answer :
- ¹⁹F NMR : A single peak near –60 ppm confirms the –CF₃ group’s electronic environment .
- IR Spectroscopy : Stretching vibrations at ~1350 cm⁻¹ (S=O) and ~1150 cm⁻¹ (C-F) validate functional group integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
